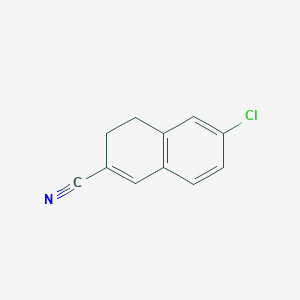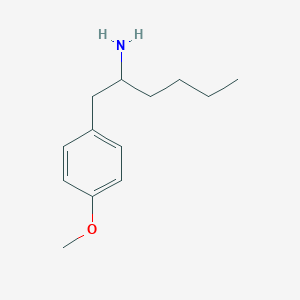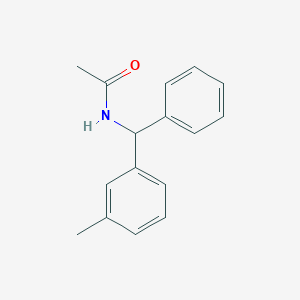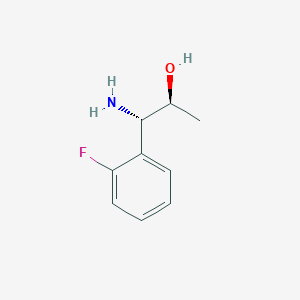![molecular formula C12H22N2O3 B13039248 Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)
Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 9-oxa-2,5-diazaspiro[36]decane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spiro intermediate. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spiro structure. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- Tert-butyl 5-oxa-2,9-diazaspiro[3.6]decane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)9-16-6-4-5-13-12/h13H,4-9H2,1-3H3 |
Clé InChI |
MPPNGOCGVQEBNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)COCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039215.png)
![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)
![7-Amino-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13039221.png)



![Tert-butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13039247.png)
